molecular formula C12H24N2O2 B1320871 tert-Butyl ethyl(piperidin-4-yl)carbamate CAS No. 313977-45-6

tert-Butyl ethyl(piperidin-4-yl)carbamate

Cat. No.: B1320871
CAS No.: 313977-45-6
M. Wt: 228.33 g/mol
InChI Key: JGRCDKUNLLBMTE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal and Organic Chemistry Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.gov It is one of the most important synthetic fragments for drug design and is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The prevalence of this scaffold is due to its ability to impart favorable properties to drug candidates.

Incorporating a piperidine moiety can:

Modulate Physicochemical Properties: The saturated, flexible nature of the piperidine ring can improve a molecule's solubility and lipophilicity, which are critical for absorption and distribution in the body. thieme-connect.comresearchgate.net

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring can serve as a rigid anchor to orient functional groups for optimal interaction with biological targets like enzymes and receptors. thieme-connect.comresearchgate.net

Improve Pharmacokinetic Profiles: The presence of the piperidine scaffold can lead to better metabolic stability and oral bioavailability. thieme-connect.comresearchgate.net

This utility makes piperidine and its derivatives essential building blocks in the synthesis of a vast array of organic compounds, not only for pharmaceuticals but also for agrochemicals and other specialty chemicals. ijnrd.org

Overview of "tert-Butyl ethyl(piperidin-4-yl)carbamate" within the Broader Class of N-Protected Piperidine Derivatives

"this compound" is a specific example of an N-protected piperidine derivative that serves as a valuable intermediate in chemical research and organic synthesis. smolecule.com Its structure features a central piperidine ring, with the nitrogen at the 4-position functionalized with an ethyl group and a tert-butoxycarbonyl (Boc) protecting group.

This particular arrangement makes the compound a bifunctional building block. The piperidine ring nitrogen remains a reactive secondary amine, available for further chemical modification, while the exocyclic nitrogen at the 4-position is protected as a carbamate (B1207046). This protection prevents it from interfering in reactions intended for the ring nitrogen.

The presence of the Boc group is significant, as it is a widely used protecting group known for its stability and specific deprotection conditions (typically strong acid), allowing for precise, controlled steps in a synthetic sequence. Therefore, "this compound" is not typically an end-product but rather a key component used to construct more complex and often biologically active molecules.

PropertyValue
CAS Number 313977-45-6 biosynth.com
Molecular Formula C₁₂H₂₄N₂O₂ biosynth.com
Molecular Weight 228.34 g/mol biosynth.com
Boiling Point 305 °C biosynth.com
SMILES CCN(C1CCNCC1)C(=O)OC(C)(C)C biosynth.com
Synonyms 4-N-Boc-4-Ethylaminopiperidine chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-ethyl-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCDKUNLLBMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595533
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313977-45-6
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
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Reaction Mechanisms and Pathways Involving Tert Butyl Ethyl Piperidin 4 Yl Carbamate

Nucleophilic Attack and Amine Reactivity in Piperidine-Based Systems

The piperidine (B6355638) ring contains a secondary amine, which is the primary center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, making it a key participant in various bond-forming reactions. This reactivity is fundamental to its use as a scaffold in medicinal chemistry. mdpi.com

The nucleophilic character of the piperidine nitrogen enables it to engage in several classes of reactions:

Alkylation and Acylation: It can be readily alkylated or acylated to introduce new substituents on the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups on electron-deficient aromatic rings. For instance, the related compound tert-butyl piperidin-4-ylcarbamate can be reacted with 1-fluoro-2-nitrobenzene (B31998) in a nucleophilic aromatic substitution to form a new C-N bond. mdpi.com

Amide Bond Formation: It can be coupled with carboxylic acids or their activated derivatives to form amides, a common strategy in the synthesis of complex molecules. mdpi.com

The reactivity of the piperidine nitrogen is sterically and electronically influenced by the carbamate (B1207046) group at the 4-position. The bulky tert-butyl group can create steric hindrance that may modulate the rate and success of nucleophilic attack, depending on the nature of the electrophile.

Table 1: Nucleophilic Reactions of the Piperidine Moiety An interactive data table summarizing the types of nucleophilic reactions the piperidine nitrogen in tert-Butyl ethyl(piperidin-4-yl)carbamate can undergo.

Reaction TypeElectrophile ExampleProduct Type
AlkylationBenzyl (B1604629) bromideN-alkylated piperidine
AcylationAcetyl chlorideN-acylated piperidine
Amide CouplingActivated Carboxylic AcidN-amide linked piperidine
SNAr1-Fluoro-2-nitrobenzeneN-arylated piperidine

Reaction Kinetics and Thermodynamic Considerations in Carbamate Chemistry

The stability and reactivity of the carbamate functional group are governed by kinetic and thermodynamic principles. Carbamate formation is often a reversible process, and its stability is influenced by factors such as temperature, pH, and the nature of the substituents on the nitrogen and oxygen atoms. nih.govresearchgate.net Thermodynamic studies on carbamate formation, particularly in the context of carbon dioxide capture, reveal that the reaction's free energy can be calculated by considering both gaseous and solution phase contributions. researchgate.net The enthalpy of carbamate formation has been determined for various amines through calorimetric studies, providing fundamental data on the thermodynamics of this functional group. iaea.org

The kinetics of carbamate reactions, especially hydrolysis, are crucial for understanding the compound's stability under different conditions. Carbamate hydrolysis can proceed through several pH-dependent mechanisms clemson.edu:

Acid-Catalyzed Hydrolysis: Under acidic conditions (typically below pH 6), the carbamate oxygen can be protonated, facilitating nucleophilic attack by water and subsequent cleavage. The reaction rate is dependent on the proton concentration. clemson.edu

Neutral Hydrolysis: At neutral pH, a pH-independent hydrolysis mechanism can occur, although it is often slower than acid- or base-catalyzed pathways. clemson.edu

Alkaline (Base-Mediated) Hydrolysis: In basic conditions (above pH 7-8), the hydroxyl ion acts as a potent nucleophile, attacking the carbonyl carbon of the carbamate. clemson.edu For carbamates with an N-H bond, an elimination mechanism can be dominant; however, for N,N-disubstituted carbamates like this compound, the formation of a tetrahedral intermediate is typically the rate-determining step. clemson.edu

The bulky tert-butyl group provides significant steric protection to the carbonyl center, generally slowing the rate of nucleophilic attack and hydrolysis compared to less hindered carbamates.

Table 2: Factors Influencing Carbamate Reaction Kinetics and Thermodynamics An interactive data table summarizing key factors that affect the stability and reactivity of the carbamate group.

FactorEffect on Kinetics (Hydrolysis)Effect on Thermodynamics (Stability)
pH Rate is minimized near neutral pH; increases in acidic or basic conditions. clemson.eduEquilibrium of formation is pH-dependent. nih.gov
Temperature Higher temperature generally increases the rate of hydrolysis.Can shift the equilibrium of formation/decomposition. researchgate.netacs.org
Steric Hindrance Bulky groups (e.g., tert-butyl) decrease the rate of nucleophilic attack. clemson.eduCan influence the stability of the carbamate.
Solvent Polarity and nucleophilicity of the solvent can affect reaction rates.Solvation energies are a key component of the overall free energy of reaction. researchgate.net

Catalytic Transformations (e.g., metal-catalyzed cross-coupling, hydrogenation)

The this compound scaffold can participate in or be stable under various catalytic transformations, making it a valuable building block in multi-step syntheses. rsc.org

Metal-Catalyzed Cross-Coupling: The secondary amine of the piperidine ring is a suitable nucleophile for transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This allows for the efficient formation of N-aryl or N-heteroaryl piperidines, which are common motifs in pharmaceuticals. The reaction typically involves a palladium or nickel catalyst and a base to couple the piperidine with an aryl halide or triflate. researchgate.net

Furthermore, the carbamate group is often stable under conditions required for other cross-coupling reactions. For example, a related molecule, tert-butyl bis(4-bromophenyl)carbamate, successfully undergoes Suzuki cross-coupling to form new C-C bonds without affecting the carbamate protecting group. mdpi.com This tolerance allows for selective functionalization at other sites of a larger molecule containing the this compound moiety.

Hydrogenation: The compound is generally stable to catalytic hydrogenation conditions used to reduce other functional groups. In syntheses involving related piperidinyl carbamates, catalytic hydrogenation with palladium on carbon (Pd/C) has been used to selectively reduce nitro groups to amines elsewhere in the molecule without cleaving the carbamate or affecting the piperidine ring. mdpi.com

Table 3: Potential Catalytic Transformations An interactive data table outlining catalytic reactions where this compound can act as a substrate or be present as a stable moiety.

Catalytic ReactionRole of CompoundMetal Catalyst ExampleReaction Partner Example
Buchwald-Hartwig AminationNucleophile (Substrate)Palladium(II) acetateAryl bromide
Suzuki CouplingStable MoietyTetrakis(triphenylphosphine)palladium(0)Arylboronic acid
Catalytic HydrogenationStable MoietyPalladium on Carbon (Pd/C)Compound with a reducible group (e.g., nitro, alkene)

Intramolecular Rearrangements and Cyclization Pathways

While less common than its intermolecular reactions, the structure of this compound holds potential for intramolecular transformations under specific conditions.

Intramolecular Cyclization: If the molecule is elaborated with an appropriate electrophilic functional group tethered by a chain of suitable length, the piperidine nitrogen can act as an intramolecular nucleophile to form bicyclic or spirocyclic systems. The feasibility and regioselectivity of such cyclizations would depend on the length and flexibility of the linker, following principles like Baldwin's rules.

Carbamate Rearrangements: The carbamate functional group is known to undergo specific rearrangements.

Anionic Fries Rearrangement: While typically described for O-aryl carbamates, where a carbamoyl (B1232498) group migrates from an oxygen to an ortho position on an aromatic ring upon treatment with a strong base, this highlights the potential for carbamoyl migration under certain conditions. rsc.org

1,2-Carbamoyl Rearrangement: In other systems, such as lithiated chiral oxazolidine (B1195125) carbamates, an intramolecular 1,2-carbamoyl migration from oxygen to carbon has been observed, proceeding through an alkoxy-oxirane intermediate. nih.gov

Although no specific intramolecular rearrangements or cyclizations have been documented for this compound itself, these known reaction pathways for similar functional groups suggest potential avenues for complex molecular architecture construction starting from this versatile scaffold. nih.gov

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Pharmacologically Active Compounds

The piperidine (B6355638) moiety is a common structural motif in many approved drugs and clinical candidates due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability. Tert-Butyl ethyl(piperidin-4-yl)carbamate serves as a key starting material for introducing this valuable scaffold into potential new medicines targeting a range of diseases.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. Consequently, the development of small-molecule NLRP3 inhibitors is an area of intense research. Tert-butyl piperidin-4-ylcarbamate has been utilized as a key intermediate in the synthesis of such inhibitors.

In one synthetic approach, the process begins by converting a specific carboxylic acid into its corresponding acyl chloride. This activated intermediate is then reacted with tert-butyl piperidin-4-ylcarbamate in the presence of a base like diisopropylethylamine (DIPEA) to form an amide bond. The resulting compound is then deprotected by removing the Boc group with trifluoroacetic acid (TFA), yielding a piperidine derivative that is further elaborated to produce the final cyanoguanidine-containing NLRP3 inhibitor.

Table 1: Synthesis of an NLRP3 Inhibitor Intermediate
StepStarting MaterialReagentsProductRole of Carbamate (B1207046) Intermediate
1Carboxylic Acid (29 )SOCl₂, DMF, DCMAcyl ChlorideNot involved
2Acyl Chloridetert-butyl piperidin-4-ylcarbamate, DIPEA, DCMBoc-protected amide (51 )Provides the core piperidine scaffold
3Boc-protected amide (51 )TFA, DCMDeprotected amineBoc group removed for next step

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including fibrosis, inflammation, and cancer. nih.govmdpi.com While the piperidine scaffold is a common feature in medicinal chemistry, specific literature detailing the use of this compound for the synthesis of autotaxin inhibitors is not prominent. The development of ATX inhibitors has often focused on other structural motifs, such as piperazine (B1678402) cores found in compounds like PF-8380. mdpi.comnih.gov However, the fundamental principles of using protected cyclic amines as building blocks remain a core strategy in the field. nih.gov

Kinases are a major class of drug targets, particularly in oncology and immunology. Boc-protected piperidines are fundamental building blocks for many kinase inhibitors.

JAK Inhibitors : The Janus kinase (JAK) family of enzymes is central to cytokine signaling pathways that regulate immune responses. Tofacitinib, an approved JAK inhibitor, features a substituted piperidine ring as a core structural element. mdpi.com While its synthesis does not use this compound directly, it relies on a closely related chiral precursor, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate . mdpi.com This highlights the broader principle that N-Boc-protected piperidine derivatives are essential synthons for accessing the specific stereochemistry and substitution patterns required for potent and selective JAK inhibition. mdpi.com

CDK2 Degraders : Cyclin-dependent kinase 2 (CDK2) is a target in cancer therapy. A modern approach to targeting such proteins is through proteolysis-targeting chimeras (PROTACs), which induce the degradation of the target protein. In the synthesis of bifunctional compounds for degrading CDK2, tert-butyl piperidin-4-ylcarbamate serves as the starting material to construct a key sulfonamide intermediate. It is reacted with sulfuryl dichloride to produce tert-Butyl (1-(chlorosulfonyl)piperidin-4-yl)carbamate , which is then coupled with other fragments of the final degrader molecule.

The versatility of Boc-protected piperidine carbamates is further demonstrated by their application in synthesizing modulators for different target classes, including G-protein coupled receptors and other kinases.

Orexin (B13118510) Receptor Antagonists : The orexin system regulates sleep-wake cycles, and its antagonists are used to treat insomnia. nih.gov A structural isomer, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate , has been identified as a pivotal intermediate in the synthesis of orexin receptor antagonists. researchgate.netresearchgate.net A practical chemoenzymatic strategy has been developed for its preparation, emphasizing the importance of accessing specific chiral piperidine scaffolds for potent activity at this receptor class. researchgate.net

IRAK4 Inhibitors : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in the innate immune signaling pathway, making it an attractive target for inflammatory diseases. nih.gov The same chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate , is also a key building block for constructing IRAK4 inhibitors. researchgate.net The efficient, scalable synthesis of this intermediate allows for its incorporation into advanced drug candidates targeting IRAK4. researchgate.netnih.gov

Table 2: Chemoenzymatic Synthesis of a Key Chiral Intermediate
Starting MaterialKey TransformationEnzyme/CatalystProductApplication
Ethyl N-Boc-D-pyroglutamateTransamination & Spontaneous CyclizationTransaminase (ATA)tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamateOrexin Receptor Antagonists & IRAK4 Inhibitors researchgate.net

Building Block in Heterocyclic Chemistry

Beyond its role as a precursor to specific drug classes, this compound is a versatile building block for constructing more complex heterocyclic systems. The protected piperidine can be elaborated into various novel structures. For example, N-Boc-piperidine carboxylic acids have been used as starting materials to synthesize novel pyrazole (B372694) derivatives. nih.gov In these syntheses, the piperidine derivative is first converted into a β-keto ester, which then undergoes condensation with a hydrazine (B178648) derivative to form the pyrazole ring. nih.gov This demonstrates how the piperidine carbamate can serve as a foundation upon which other heterocyclic rings are constructed, leading to novel chemical entities for screening and drug discovery.

Role in Multi-step Organic Synthesis Sequences

The primary role of this compound in multi-step synthesis is defined by the function of the tert-butoxycarbonyl (Boc) protecting group. This group is stable under a wide range of reaction conditions, including those involving bases and many nucleophiles, but it is readily cleaved under acidic conditions. organic-chemistry.org This predictable reactivity allows for an orthogonal protection strategy, where different functional groups in a molecule can be selectively manipulated.

A typical synthetic sequence involves:

Incorporation : The carbamate is coupled with another molecule, often via an amide or sulfonamide bond formation at the 4-position amine.

Transformation : Chemical modifications are performed on other parts of the newly formed, larger molecule, while the Boc group prevents the piperidine nitrogen from interfering.

Deprotection : The Boc group is removed, commonly with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the piperidine nitrogen.

Further Functionalization : The now-free secondary amine of the piperidine ring can participate in subsequent reactions, such as alkylation or acylation, to complete the synthesis of the target molecule.

This strategy is fundamental to the syntheses of the NLRP3 inhibitors, CDK2 degraders, and other complex molecules discussed previously.

Table 3: Role of the Boc Group in Synthesis
ProcessTypical ReagentsPurpose
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., Et₃N, DMAP)To mask the reactivity of the piperidine nitrogen. chemicalbook.com
Deprotection Strong acids (e.g., TFA, HCl in dioxane)To selectively unmask the piperidine nitrogen for further reaction. organic-chemistry.org

Scalable Synthetic Processes and Industrial Relevance

The industrial production of this compound is crucial for ensuring a steady supply chain for the synthesis of several complex molecules, including novel therapeutics. Scalable and cost-effective synthetic routes are therefore of paramount importance.

A general and efficient method for the large-scale synthesis of piperidin-4-yl-carbamates has been developed, which can be adapted for this compound. This process typically starts from readily available and economically viable raw materials. A common starting material is 1-benzylpiperidin-4-one. The synthesis involves a multi-step process that has been optimized for high yields and purity, making it suitable for industrial manufacturing.

The key steps in a typical scalable synthesis are:

Reductive Amination: The initial step involves the reductive amination of a suitable piperidin-4-one precursor. For instance, 1-benzylpiperidin-4-one can be reacted with an amine in the presence of a reducing agent to introduce the desired substituent on the piperidine nitrogen.

Carbamate Formation: Following the reductive amination, the secondary amine on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step that utilizes di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield the carbamate. This protective group is essential for directing subsequent reactions to other parts of the molecule.

Deprotection: The final step often involves the removal of a protecting group, such as the benzyl (B1604629) group from the piperidine nitrogen, to yield the final this compound. This is typically achieved through catalytic hydrogenation.

Industrial Relevance as a Synthetic Intermediate

The industrial significance of this compound lies in its role as a key building block in the synthesis of a number of commercially important pharmaceuticals. The piperidine moiety is a common scaffold in many drugs, and the presence of the Boc-protected amine and the ethyl group provides versatile handles for further chemical modifications.

One notable application of a structurally related compound, tert-butyl piperidin-4-ylcarbamate, is in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib . Ceritinib is a crucial medication for the treatment of a specific type of non-small cell lung cancer. The piperidine ring of the carbamate intermediate is a core component of the final drug structure. A new synthesis technology for a Ceritinib intermediate, tert-butyl 4-(4-amino-5-isopropyl-2-methylphenyl)-piperidyl-1-carboxylate, has been developed to improve efficiency for amplified production.

While direct large-scale synthesis data for this compound is proprietary to pharmaceutical manufacturers, the established scalable methods for similar piperidin-4-yl-carbamates provide a strong indication of its industrial viability. The demand for APIs that utilize this intermediate continues to drive research into more efficient and sustainable manufacturing processes.

Below is a table summarizing the key intermediates and reagents in a representative scalable synthesis of piperidin-4-yl-carbamates:

Compound Name Role in Synthesis
1-Benzylpiperidin-4-oneStarting Material
Di-tert-butyl dicarbonateBoc-protecting agent
Palladium on carbon (Pd/C)Hydrogenation catalyst
Raney-NickelReduction catalyst

The development of robust and scalable synthetic processes for this compound is a testament to its growing importance in the pharmaceutical industry. As a key intermediate, it plays a vital role in enabling the efficient and cost-effective production of life-saving medicines.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For tert-Butyl ethyl(piperidin-4-yl)carbamate, ¹H and ¹³C NMR would be indispensable.

¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the nine equivalent protons of the tert-butyl group, and a series of multiplets for the protons on the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each group (3H for the ethyl methyl, 2H for the ethyl methylene (B1212753), 9H for the tert-butyl, and 9H for the piperidine ring protons).

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Expected signals would include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon and methyl carbons of the tert-butyl group, the methylene and methyl carbons of the ethyl group, and the distinct carbons of the piperidine ring.

A data table for expected, but currently unavailable, NMR shifts is presented below.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
tert-Butyl (CH₃)₃~1.4-1.5 (singlet)~28 (methyls), ~80 (quaternary)
Ethyl -CH₂-~3.2-3.4 (quartet)~40-45
Ethyl -CH₃~1.1-1.2 (triplet)~14-16
Carbamate C=ON/A~155
Piperidine C4-HMultiplet~45-50
Piperidine C2/C6-HMultiplets~40-45
Piperidine C3/C5-HMultiplets~30-35

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique would be ideal for determining the molecular weight. The expected result would be the observation of the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₂₄N₂O₂).

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for both purity assessment and structural analysis based on its characteristic fragmentation pattern upon electron ionization. Key fragments would likely arise from the loss of the tert-butyl group, isobutylene, and fragmentation of the piperidine ring.

Technique Expected Observation Information Gained
ESI-MS[M+H]⁺ ion at m/z 229.19Molecular Weight Confirmation
HRMSExact mass of [M+H]⁺Elemental Formula Determination
GC-MS (EI)Molecular ion (M⁺) and fragment ionsStructural Fragmentation Pattern

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the carbamate group, expected around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-N and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As the molecule lacks significant chromophores that absorb light in the UV-Visible range (200-800 nm), it is not expected to produce a meaningful UV-Vis spectrum. This technique is generally not employed for the routine characterization of such saturated compounds.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, GC)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the primary method for determining the purity of the compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The compound would appear as a single spot on the TLC plate when visualized (e.g., with potassium permanganate (B83412) stain), and its retention factor (Rf) would be characteristic for a given solvent system.

Gas Chromatography (GC): As mentioned, GC could be used for purity analysis if the compound is thermally stable. The retention time would be a characteristic property under specific column and temperature conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. This technique requires the formation of a high-quality single crystal. If this compound can be crystallized, X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation) in the crystal lattice. Currently, no crystal structure for this compound has been deposited in crystallographic databases.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. Conformational analysis of tert-Butyl ethyl(piperidin-4-yl)carbamate focuses on identifying its stable spatial arrangements (conformers) and their relative energies. The piperidine (B6355638) ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize angular and torsional strain.

For substituted piperidines, the key conformational question revolves around the axial versus equatorial orientation of the substituents on the ring. In this compound, the ethyl(tert-butoxycarbonyl)amino group at the C4 position can exist in either orientation. Computational methods, such as molecular mechanics force fields (e.g., OPLS-AA) combined with search algorithms like the Monte Carlo multiple minimum (MCMM), are employed to systematically explore the conformational space and locate the minimum-energy structures. researchgate.net

The energy landscape is a map of the potential energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to stable conformers. The relative population of these conformers at a given temperature can be estimated using the Boltzmann distribution, which states that lower energy conformers are more populated. researchgate.net Generally, for bulky substituents on a piperidine ring, the equatorial position is sterically favored over the more hindered axial position.

ConformerSubstituent OrientationRelative Energy (kcal/mol) (Hypothetical)% Population at 298 K (Hypothetical)Key Feature
1 Equatorial0.00~95%Lower steric hindrance, thermodynamically more stable.
2 Axial2.00~5%Increased 1,3-diaxial interactions, less stable.

This interactive table presents a hypothetical energy landscape for the primary conformers of this compound. The data illustrates the typical energetic preference for equatorial substitution in piperidine rings.

Quantum Chemical Calculations (e.g., DFT methods for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. researchgate.net These methods are used to optimize the molecular geometry of the most stable conformers identified through conformational analysis and to compute a wide range of electronic properties. researchgate.netresearchgate.net

For this compound, DFT calculations can elucidate:

Electron Distribution and Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The oxygen atoms of the carbamate (B1207046) group would be expected to be regions of high negative potential, while the N-H proton (if present, though absent in this specific N-ethylated compound) and protons adjacent to nitrogen would show positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

PropertyHypothetical Calculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy 1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DIndicates moderate polarity, affecting solubility and binding interactions.

This interactive table displays hypothetical electronic properties for this compound as would be calculated by DFT methods. These values are crucial for predicting the molecule's reactivity and physical properties.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum chemistry provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can explore how this compound behaves in a solution or interacts with a biological target. mdpi.com

Key applications of MD simulations for this compound include:

Conformational Sampling: MD simulations in an explicit solvent (like water) allow the molecule to explore different conformations, providing a dynamic view of the energy landscape. mdpi.com This can reveal transitions between different conformational states and the flexibility of different parts of the molecule, such as the rotation around the carbamate C-N bond. researchgate.net

Ligand-Target Interactions: If this compound or its derivatives are being investigated as potential drugs, MD simulations are essential for studying their binding to a target protein. nih.gov After an initial docking pose is predicted, an MD simulation can assess the stability of the ligand-protein complex. nih.gov Analysis of the simulation trajectory can identify key and persistent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. samipubco.com Metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to evaluate the stability of the complex over the simulation period. researchgate.net

MD Simulation AnalysisInformation GainedRelevance
RMSD Trajectory Stability of the molecule's conformation or ligand-protein complex.Assesses if the system has reached equilibrium and if the binding pose is stable.
RMSF Plot Flexibility of different regions of the molecule or protein.Identifies rigid and flexible parts, which can be important for binding entropy.
Hydrogen Bond Analysis Occupancy of specific hydrogen bonds over time.Determines the key polar interactions that anchor the ligand in the binding site.
SASA Calculation Solvent Accessible Surface Area changes upon binding.Indicates how much of the ligand is buried within the target protein's active site.

This interactive table summarizes the types of analyses performed during Molecular Dynamics simulations and the valuable information they provide for understanding the dynamic behavior and interaction patterns of this compound.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational chemistry provides powerful tools for predicting the chemical reactivity and guiding the synthesis of molecules. For this compound, in silico methods can predict how and where it might react.

The electronic properties calculated by DFT, such as the MEP map and FMO analysis, are direct predictors of reactivity. researchgate.net For example, the regions of negative potential on the carbamate oxygens are likely sites for interaction with electrophiles. Computational studies can also model entire reaction pathways to determine their feasibility. For instance, the enantioselective deprotonation of N-Boc-piperidine has been investigated computationally to understand the activation energies and stereochemical outcomes of competing pathways. nih.gov Similar methods could be applied to predict the reactivity of the C-H bonds on the piperidine ring of the title compound.

Furthermore, computational models can aid in retrosynthetic analysis and the planning of synthetic routes. The conditions for the formation of the carbamate group or the functionalization of the piperidine ring can be modeled to predict yields and potential byproducts, thus optimizing the synthetic strategy. smolecule.com

Virtual Screening and Drug Discovery Applications of Derivatives

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in a vast number of pharmaceuticals. nih.govmdpi.com Likewise, the carbamate group is a key functional group in many approved drugs, often acting as a stable surrogate for a peptide bond. nih.govacs.org The combination in this compound makes it an attractive starting point for drug discovery programs.

Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a specific drug target. Derivatives of this compound can be designed in silico to create a focused virtual library. researchgate.net This involves computationally modifying the parent structure, for example, by adding substituents at the N1 position of the piperidine ring or altering the groups on the carbamate nitrogen.

This virtual library can then be "screened" by docking each molecule into the active site of a target protein. researchgate.netmdpi.com Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. nih.gov Compounds that receive high scores and show favorable interactions (e.g., hydrogen bonds with key residues) are identified as "hits." These computational hits are then prioritized for chemical synthesis and subsequent in vitro biological evaluation, dramatically accelerating the pace and reducing the cost of early-stage drug discovery. researchgate.net

StepDescriptionComputational Tools UsedOutcome
1. Scaffold Selection This compound is chosen as the core structure.Chemical InformaticsA validated starting point for derivatization.
2. Library Design A virtual library of thousands of derivatives is generated by adding diverse chemical groups.Combinatorial library generation softwareA large, focused set of virtual compounds.
3. Target Preparation The 3D structure of the target protein is prepared for docking.Molecular modeling software (e.g., Maestro, PyMOL)A receptor grid for the docking calculation.
4. Molecular Docking The virtual library is docked into the target's active site.Docking programs (e.g., Glide, AutoDock)A ranked list of compounds based on predicted binding affinity.
5. Hit Selection Top-scoring compounds are visually inspected for key interactions and filtered by properties (e.g., ADME).Docking viewers, ADME prediction toolsA small set of high-priority "hits" for synthesis.

This interactive table outlines a typical workflow for a virtual screening campaign using derivatives of this compound to identify potential drug candidates.

Biological and Pharmacological Research: Mechanistic Insights

Target Identification and Validation for Derivatives

Anticancer Activity (e.g., tumor cell growth inhibition)

The piperidine (B6355638) ring is a privileged structure frequently incorporated into the design of anticancer agents. Derivatives of the piperidin-4-ylcarbamate scaffold have been a focal point in oncological research, demonstrating activities ranging from direct cytotoxicity against cancer cells to the inhibition of critical pathways involved in tumor progression and therapeutic resistance. For instance, compounds featuring this core structure have been investigated for their potential to inhibit the growth of drug-resistant tumor cells. smolecule.com

Research into a class of CDC42 GTPase interaction inhibitors, which are crucial for the progression of multiple tumor types, has utilized a completely saturated piperidine moiety as a key functional group. nih.gov These inhibitors were rationally designed to block the interaction between CDC42 and its downstream effectors. nih.gov The antiproliferative activity of these related compounds was evaluated against a panel of human cancer cell lines, with some derivatives showing significant potency. nih.gov

Compound Derivative (Modification on a Triazine/Pyrimidine (B1678525) Core)Cancer Cell LineIC₅₀ (µM)
Compound 5 (Indazolyl group)SKMEL282.6
A3753.9
HCT1163.2
HT293.9
A5493.4
Compound 7 (N-methylpyrazolyl group)SKMEL283.7
A375>10
HCT116>10
HT29>10
A549>10

This table presents data on the antiproliferative activity of compounds structurally related to the piperidin-4-yl scaffold, demonstrating how different chemical modifications impact anticancer potency. Data sourced from studies on CDC42 inhibitors. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

The piperidin-4-ylcarbamate scaffold is versatile, enabling the synthesis of molecules that can interact with various biological targets. smolecule.com The mechanisms of action for compounds containing this moiety are diverse and target-dependent.

One key mechanism involves the inhibition of protein-protein interactions. For example, in the context of CDC42, inhibitors featuring a piperidine moiety were designed to specifically block the interaction between CDC42 and its downstream PAK proteins, a crucial step for pathways involved in cell migration, angiogenesis, and proliferation. nih.gov

Another explored mechanism is the inhibition of enzyme systems critical to cancer cell survival. The ubiquitin-proteasome system, which regulates cell cycle proteins, has been identified as a potential target for piperidine-based compounds. Furthermore, the core structure has been used as a building block to synthesize inhibitors of other enzymes, such as the NLRP3 inflammasome, which is involved in inflammatory processes that can be linked to cancer.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. mans.edu.eg For compounds built upon the piperidin-4-ylcarbamate scaffold, SAR studies have been crucial in optimizing potency and selectivity.

In the development of CDC42 inhibitors, researchers systematically modified various parts of the lead compound. nih.gov Key findings from these SAR studies include:

Heterocyclic Substituents: The introduction of an indazolyl group on the core structure resulted in a compound with potent, low-micromolar activity across five different cancer cell lines. nih.gov Conversely, replacing this with a smaller N-methylpyrazolyl group led to a significant decrease in activity in most of the tested cell lines, highlighting the importance of this specific substituent for broad antiproliferative effects. nih.gov

Scaffold Orientation: In another study, chemists explored "inverting" the orientation of the piperidine and aniline (B41778) moieties on a pyrimidine core. nih.gov This structural modification produced analogs that maintained comparable antiproliferative activity to the original lead compounds, demonstrating the chemical flexibility of the scaffold. nih.gov

These studies underscore how targeted chemical modifications to the core structure can profoundly influence biological outcomes, guiding the design of more effective therapeutic agents.

Biochemical Assay Development and Validation for Interaction Studies

The evaluation of compounds derived from the tert-Butyl ethyl(piperidin-4-yl)carbamate scaffold necessitates the use of robust and validated biochemical and cell-based assays. While specific assay development for the title compound is not detailed in the literature, the methodologies used for its analogs provide a clear picture of the required experimental approaches.

To determine the anticancer potency of related compounds, researchers employ cell-based proliferation assays. These assays measure the concentration of the compound required to inhibit the growth of a panel of human cancer cell lines by 50% (IC₅₀). nih.gov The data generated from these assays are fundamental for initial screening and for establishing SAR. nih.gov

For mechanism-of-action studies, more specific biochemical assays are required. For instance, to confirm the inhibition of a particular enzyme, ex vivo FAAH activity assays have been utilized for related carbamate (B1207046) compounds. nih.gov In these assays, the enzyme activity is measured in tissue homogenates in the presence of the inhibitor and a radiolabeled substrate, allowing for the quantification of inhibitory potency. nih.gov Such assays are crucial for validating that a compound interacts with its intended molecular target and for understanding its biochemical effects.

Patent Landscape and Commercial Research Developments

Analysis of Patented Synthetic Routes and Intermediate Uses

The patent literature reveals the significant role of tert-butyl piperidin-4-ylcarbamate derivatives as pivotal intermediates in the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. A common strategy observed in numerous patents involves the use of the N-Boc (tert-butyloxycarbonyl) protected piperidine (B6355638) scaffold as a versatile building block. The Boc group serves as a reliable protecting group for the piperidine nitrogen, allowing for selective functionalization at other positions of the molecule before its removal under acidic conditions.

One patented approach details the synthesis of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, which are key intermediates for β-lactamase inhibitors. In this process, a lactone is reacted with an azacycloalkylamine, such as a derivative of tert-butyl piperidin-4-ylcarbamate, followed by treatment with a sulfonyl halide. google.com This highlights the utility of the piperidine-carbamate moiety in constructing complex bicyclic systems.

Another patented application involves the preparation of substituted piperidine carbamates intended for the treatment of diseases related to hormone sensitive lipase. unifiedpatents.com The core structure is often modified through various reactions, such as acylation or alkylation, to generate a library of compounds for biological screening. For instance, commercially available tert-butyl piperidin-4-ylcarbamate is reacted with acyl chlorides, such as 5-chloropyrazine-2-carbonyl chloride, to yield amide derivatives that serve as precursors for more complex drug candidates.

Furthermore, the piperidine-carbamate scaffold is a recurring motif in patents for inhibitors of various enzymes. For example, it has been incorporated into novel inhibitors of the NLRP3 inflammasome. In these synthetic routes, tert-butyl piperidin-4-ylcarbamate is used as a starting material and is functionalized to introduce moieties that interact with the target protein. mdpi.com Similarly, derivatives have been explored in the development of compounds targeting monoacylglycerol lipase (MAGL). google.com

The synthesis of these intermediates themselves is also a subject of chemical literature. A frequently employed method is the reaction of 4-aminopiperidine (B84694) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a straightforward and efficient way to introduce the Boc protecting group. This foundational reaction provides the necessary precursor for the more elaborate synthetic sequences described in various patents.

IntermediatePatent ApplicationTherapeutic Target/Use
N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonatesWO2014200786A1β-lactamase inhibitors google.com
Substituted piperidine carbamatesUS-20060160851-A1Hormone sensitive lipase modulation unifiedpatents.com
tert-Butyl 4-(2-(cyanoimino)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylateNot specifiedNLRP3 inflammasome inhibitors mdpi.com
tert-butyl 4-(bis(benzo[d][l,3]dioxol-5-yl)(hydroxy)methyl)piperidine-l-carboxylateWO2013103973A1Monoacylglycerol lipase (MAGL) inhibitors google.com

Trends in Intellectual Property for N-Substituted Piperidine Carbamates

The intellectual property landscape for N-substituted piperidine carbamates is characterized by a consistent and broad interest in their application as scaffolds in drug discovery. A prominent trend is the patenting of these compounds not as final drug products themselves, but as crucial intermediates or building blocks for the synthesis of more complex, biologically active molecules. researchgate.net This underscores their value in modular drug design, allowing for the systematic exploration of chemical space around a common core structure.

Patents frequently claim large libraries of compounds derived from a central N-substituted piperidine carbamate (B1207046) core. This strategy aims to secure broad protection over a class of molecules with potential activity against a specific biological target. The claims in such patents often cover variations in the substituents on the piperidine ring and the nature of the carbamate group itself.

A significant number of patents are directed towards the use of these compounds in the development of treatments for a wide range of diseases. This includes neurodegenerative disorders, inflammatory conditions, infectious diseases, and metabolic disorders. unifiedpatents.comnih.gov The versatility of the piperidine ring as a scaffold that can be readily functionalized makes it an attractive starting point for medicinal chemists. For example, the piperidine moiety can be modified to modulate properties such as solubility, cell permeability, and binding affinity to target proteins. acs.org

Another observable trend is the focus on stereoselective synthesis in more recent patent applications. As the understanding of drug-receptor interactions has become more sophisticated, the demand for enantiomerically pure compounds has increased. Consequently, patents are increasingly describing methods for the asymmetric synthesis of chiral piperidine carbamate derivatives, aiming to isolate the most potent and selective stereoisomer.

The carbamate functionality itself is a key feature in many of these patents, valued for its chemical stability and its ability to participate in hydrogen bonding with biological targets. acs.orgnih.gov The intellectual property in this area reflects the growing appreciation of the carbamate group as a critical pharmacophore in modern drug design. acs.orgnih.gov

Commercial Availability and Applications in Research and Development

Tert-butyl ethyl(piperidin-4-yl)carbamate and its close analogs are commercially available from various chemical suppliers, which facilitates their widespread use in research and development activities. broadpharm.com These compounds are typically supplied for laboratory use and are not intended for direct human or veterinary application. calpaclab.comcalpaclab.com The availability of these building blocks allows researchers to bypass early-stage synthesis and focus on the later, more complex steps of drug discovery and development.

In a research and development context, these N-substituted piperidine carbamates serve primarily as starting materials for the synthesis of novel compounds with potential therapeutic applications. Their bifunctional nature, possessing both a protected amine and a reactive site for further modification, makes them highly valuable in medicinal chemistry. Researchers utilize these compounds in the construction of libraries of small molecules for high-throughput screening against various biological targets.

One of the key applications in R&D is in the field of Proteolysis Targeting Chimeras (PROTACs), where the piperidine scaffold can be used as a linker or part of the ligand that binds to the target protein or the E3 ubiquitin ligase. alfa-labotrial.com The commercial availability of compounds like tert-butyl piperidin-4-ylcarbamate is crucial for advancing this area of research.

Furthermore, these compounds are used in fundamental chemical and biological research to probe the structure-activity relationships of piperidine-containing molecules. By systematically modifying the piperidine core, researchers can gain insights into how different functional groups influence the biological activity of a compound. This knowledge is essential for the rational design of more potent and selective drugs. nih.gov

The table below lists some of the commercially available N-substituted piperidine carbamates and their suppliers, highlighting their role as research chemicals.

Compound NameCAS NumberSupplier Examples
tert-butyl N-(piperidin-4-yl)carbamate73874-95-0BroadPharm, Sigma-Aldrich broadpharm.com
tert-Butyl methyl(piperidin-4-yl)carbamate108612-54-0BLD Pharm bldpharm.com
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate138022-04-5CP Lab Safety calpaclab.com
tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate171049-32-4Sigma-Aldrich, Ambeed, Inc.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies

The functionalization of the piperidine (B6355638) scaffold is a cornerstone of drug discovery, and future research will focus on creating derivatives of tert-Butyl ethyl(piperidin-4-yl)carbamate with greater molecular diversity and complexity. rsc.org Modern synthetic methodologies are moving beyond traditional techniques to offer more efficient, stereoselective, and cost-effective routes to novel compounds.

A significant emerging strategy involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. medhealthreview.comnews-medical.net This approach allows for the precise installation of functional groups at specific positions on the piperidine ring, a task that has been traditionally challenging. medhealthreview.com By using enzymes for selective C-H oxidation, followed by modern cross-coupling techniques, chemists can dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few efficient reactions. medhealthreview.comnews-medical.net Another powerful technique is the dearomative functionalization of pyridines, which provides a direct pathway to highly substituted piperidine derivatives. researchgate.net

These advanced strategies enable the creation of diverse compound libraries based on the piperidin-4-yl carbamate (B1207046) core. The ability to modify the scaffold in a modular fashion is critical for exploring new chemical space and optimizing ligand-protein interactions. medhealthreview.com

Derivatization StrategyDescriptionPotential Advantages
Biocatalytic C-H Oxidation Utilizes enzymes to selectively hydroxylate specific C-H bonds on the piperidine ring, creating new points for functionalization. medhealthreview.comresearchgate.netHigh selectivity, mild reaction conditions, environmentally friendly.
Radical Cross-Coupling Forms new carbon-carbon bonds by coupling molecular fragments using techniques like nickel electrocatalysis, often avoiding the need for protecting groups. medhealthreview.comnews-medical.netHigh efficiency, reduced reliance on expensive precious metal catalysts like palladium. medhealthreview.comnews-medical.net
Dearomative Functionalization Directly converts readily available pyridine (B92270) precursors into highly functionalized piperidines in a single or few steps. researchgate.netRapid access to complex 3D structures from flat aromatic starting materials. researchgate.net
Multi-Component Reactions Combines three or more starting materials in a single reaction vessel to build complex molecules, such as polyfunctional piperidines, in a highly efficient manner. researchgate.netIncreased synthetic efficiency, reduced waste, rapid generation of molecular diversity.

These evolving synthetic tools are poised to accelerate the discovery of new therapeutic agents by making previously inaccessible or prohibitively expensive molecules readily available for biological screening. news-medical.net

Exploration of New Biological Targets and Therapeutic Areas

The piperidine ring is a privileged structure found in numerous FDA-approved drugs, highlighting its versatility in interacting with a wide range of biological targets. rsc.orgresearchgate.net Derivatives of piperidin-4-yl carbamates are being explored for a multitude of therapeutic applications, from oncology and neurodegenerative diseases to infectious and inflammatory conditions. researchgate.netnih.govencyclopedia.pubnih.gov

Future research is focused on identifying novel biological targets and expanding the therapeutic utility of this scaffold. One promising area is the modulation of the immune system. For instance, specific 3,4-disubstituted piperidine derivatives have been identified as modulators of macrophage M2 polarization, presenting a potential therapeutic strategy for autoimmune diseases like multiple sclerosis. nih.gov

Furthermore, the design of multi-target ligands is a growing trend in drug discovery. The piperidine scaffold is well-suited for this approach, allowing for the incorporation of different pharmacophores to simultaneously engage multiple biological targets. ajchem-a.com This is particularly relevant in complex diseases like Alzheimer's, where researchers are developing compounds that combine cholinesterase inhibition with antioxidant properties or the ability to inhibit beta-secretase 1 (BACE-1) and amyloid-beta aggregation. nih.govajchem-a.com

The table below summarizes some of the key biological targets and therapeutic areas being explored for piperidine derivatives.

Biological Target ClassSpecific ExamplesTherapeutic Area
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO), Beta-secretase 1 (BACE-1) nih.govajchem-a.comNeurodegenerative Diseases (e.g., Alzheimer's) nih.govajchem-a.com
Receptors M3 Muscarinic Acetylcholine Receptor (M3R) encyclopedia.pubOncology encyclopedia.pubnih.gov
Ion Channels Voltage-gated ion channels clinmedkaz.orgNeurology, Cardiology clinmedkaz.org
Immune System Modulators Macrophage Polarization Modulators nih.govAutoimmune Diseases (e.g., Multiple Sclerosis) nih.gov
Transporters GABA Transporter 1 (GAT-1) ajchem-a.comNeurological Disorders (e.g., Epilepsy)

In silico methods are also playing a crucial role in predicting potential new targets and biological activities for novel piperidine derivatives, accelerating the identification of promising candidates for further preclinical investigation. clinmedkaz.org

Application in Materials Science or other Non-Biological Fields

While the primary focus for piperidine carbamates remains in pharmaceuticals, their unique chemical structures offer potential for applications in materials science and other non-biological fields. nbinno.com The carbamate linkage is the foundational unit of polyurethanes, a major class of polymers. wikipedia.org The incorporation of functional building blocks like this compound into polymer chains could lead to the development of novel "smart" materials. For example, the piperidine moiety could be used to create polymers with tailored pH-responsiveness, metal-binding capabilities, or specific catalytic properties.

One emerging area is the development of bioactive materials. Piperidine derivatives have been incorporated into polymer films, such as those made from sodium alginate and poly(vinyl alcohol), to create materials with potent antimicrobial properties. nih.gov These films could be used in medical devices, food packaging, or as wound dressings to prevent microbial infections and facilitate controlled drug release. nih.gov This approach leverages the known biological activity of the piperidine core within a functional material context.

Another forward-looking application is in the field of reticular chemistry, specifically in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The piperidine nitrogen and carbamate oxygen atoms on a deprotected derivative of this compound could serve as coordination sites for metal ions. By using such functionalized piperidines as organic linkers, it may be possible to construct novel MOFs with unique topologies and properties for applications in gas storage, chemical separations, or heterogeneous catalysis. mdpi.com The inherent 3D structure of the piperidine ring could introduce specific stereochemistry and shape selectivity into the MOF's pores. rsc.org

Integration with Advanced Automation and High-Throughput Methodologies

The progression of medicinal chemistry is increasingly driven by the integration of automation and high-throughput methodologies, which significantly accelerate the drug discovery cycle. researchgate.net Building blocks like this compound are exceptionally well-suited for these modern platforms. The presence of a protecting group (the tert-butoxycarbonyl, or Boc, group) on the carbamate nitrogen and a reactive secondary amine on the piperidine ring allows for controlled, sequential reactions, which is ideal for automated synthesis. nih.gov

Automated synthesis platforms, including those based on flow chemistry or robotic liquid handlers, can utilize such building blocks to rapidly generate large libraries of compounds. acs.orgresearchgate.net In a typical workflow, the piperidine nitrogen can be functionalized through reactions like alkylation, acylation, or arylation. Subsequently, the Boc group can be removed to expose the carbamate nitrogen for further modification. This modular approach allows for the creation of thousands of distinct molecules from a single core scaffold, a task that would be prohibitively slow and labor-intensive if performed manually. researchgate.net

This automated library synthesis is directly coupled with high-throughput screening (HTS), where the newly created compounds are rapidly tested for activity against a panel of biological targets. nih.govmdpi.com This synergy allows researchers to quickly map structure-activity relationships (SAR) and identify promising "hit" compounds for further optimization. nih.gov Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, is also enabled by these large, diverse libraries and can uncover novel mechanisms of action. nih.gov

The future of this field lies in the integration of artificial intelligence (AI) and machine learning with these automated platforms. AI algorithms can analyze existing data to predict the outcomes of reactions, suggest novel derivatives with desirable properties, and even design entire synthesis routes, further enhancing the efficiency and innovative potential of drug discovery. nih.gov

Workflow of Modern Drug Discovery:

Design: Computational tools and AI predict promising molecular scaffolds and derivatives.

Synthesis: Building blocks like this compound are used on automated platforms to synthesize large compound libraries. nih.govresearchgate.net

Screening: High-throughput screening (HTS) assays rapidly evaluate the biological activity of the library compounds. mdpi.com

Analysis: Data from HTS is used to identify hits and build structure-activity relationship models, which feed back into the design phase.

This integrated, automated approach represents a paradigm shift in chemical research, enabling scientists to explore vast areas of chemical space more effectively and accelerate the path from an initial concept to a potential new therapeutic or functional material.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ethyl(piperidin-4-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with ethyl-piperidinyl intermediates. Key steps include:

  • Condensation reactions : Use of 4-N-Boc-aminopiperidine with ethylating agents (e.g., alkyl halides) in solvents like dichloromethane or DMSO .
  • Catalytic optimization : Triethylamine or potassium carbonate as bases to facilitate nucleophilic substitution .
  • Purification : Flash column chromatography (hexane/ethyl acetate gradients) or prep-TLC to isolate the product . Yield variations (e.g., 26% vs. 37% in similar syntheses) often arise from temperature control (e.g., 100–120°C) and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm piperidine ring substitution patterns and carbamate group integration (e.g., δ 1.44 ppm for tert-butyl protons) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 348.2) .
  • HPLC : Purity assessment (≥95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved eye protection to prevent contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as some carbamates release volatile byproducts .
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation if ingested .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the synthesis of this compound derivatives?

Advanced strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidine nitrogen, improving coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1 h) while maintaining or improving yield .
  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of the tert-butyl group) .

Q. What analytical techniques resolve contradictions in purity assessments between NMR and HPLC data?

Discrepancies may arise from:

  • Residual solvents : NMR integrates solvent peaks (e.g., DMSO at δ 2.50 ppm), whereas HPLC detects non-volatile impurities. Use 1H^1H-NMR with deuterated solvents and TGA-MS to identify volatile contaminants .
  • Diastereomeric mixtures : Chiral HPLC or SFC separates enantiomers undetected by standard methods .

Q. How does the electronic environment of the piperidine ring influence the reactivity of this compound in further functionalization?

  • Substitution patterns : The carbamate group deactivates the piperidine nitrogen, requiring stronger electrophiles (e.g., acyl chlorides) for amidation .
  • Steric effects : tert-Butyl groups hinder axial attack, favoring equatorial substitution in ring-functionalized derivatives (confirmed by NOESY NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.